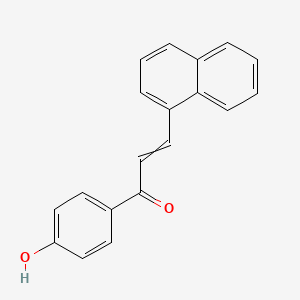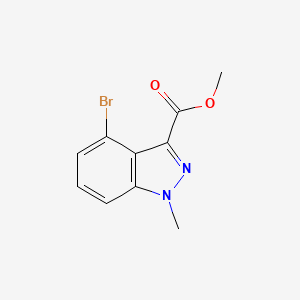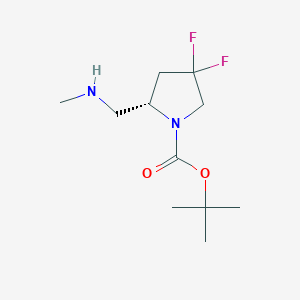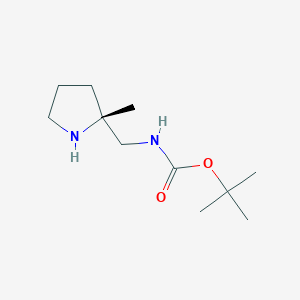
3-Morpholin-4-ylquinoxaline-2-carboxylic acid
Vue d'ensemble
Description
3-Morpholin-4-ylquinoxaline-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Antimicrobial Activity
Quinoxaline derivatives, including 3-Morpholin-4-ylquinoxaline-2-carboxylic acid , have been identified as potent antimicrobial agents. They exhibit significant activity against a variety of pathogens, including bacteria and fungi. The structural moiety of quinoxaline is crucial in disrupting the microbial cell processes, leading to their death .
Anticancer Properties
Research has shown that quinoxaline compounds can be effective in treating cancer. They work by interfering with the DNA replication process in cancer cells, thereby inhibiting their growth and proliferation. The specific interactions with cellular enzymes make them a valuable asset in oncological research .
Antiviral Uses
Quinoxalines have antiviral capabilities, particularly in the treatment of diseases like AIDS. They can inhibit the replication of viruses within host cells, making them a key component in antiretroviral drugs .
Agricultural Applications
In agriculture, quinoxaline derivatives are used to control plant viruses. Their ability to inhibit viral replication can protect crops from viral infections, ensuring food security and crop yield stability .
Neurological Disorders
There is potential for quinoxaline derivatives to treat neurological disorders such as schizophrenia. By acting on neurotransmitter systems, they can modulate brain activity and alleviate symptoms associated with these conditions .
Green Chemistry Synthesis
The synthesis of quinoxaline derivatives, including 3-Morpholin-4-ylquinoxaline-2-carboxylic acid , has been optimized using green chemistry principles. This approach minimizes environmental impact and reduces the use of hazardous substances in the production process .
Optoelectronic Materials
Quinoxaline compounds are used in the development of optoelectronic materials due to their excellent photophysical properties. They are integral in creating components for solar cells and light-emitting diodes (LEDs) .
Development of Dyes and Fluorescent Materials
The unique structure of quinoxaline derivatives makes them suitable for creating dyes and fluorescent materials. These compounds are used in various scientific applications, including biological imaging and chemical sensing .
Propriétés
IUPAC Name |
3-morpholin-4-ylquinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-13(18)11-12(16-5-7-19-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGDHBSGLRMSLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-ylquinoxaline-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407236.png)
![9-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407239.png)


![4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1407243.png)

![Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1407246.png)
![2-(Boc-amino)-5-aza-spiro[3.4]octane](/img/structure/B1407247.png)
![2-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B1407248.png)